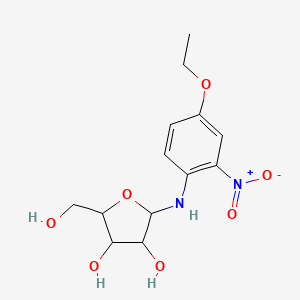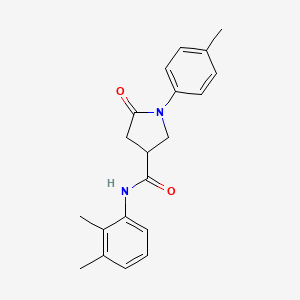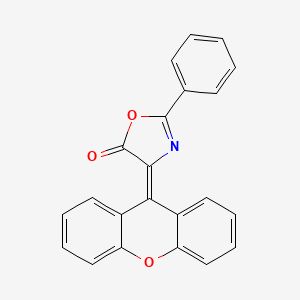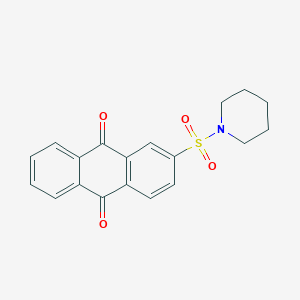
N-(4-ethoxy-2-nitrophenyl)pentofuranosylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxy-2-nitrophenyl)pentofuranosylamine: is an organic compound characterized by the presence of an ethoxy group, a nitro group, and a pentofuranosylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxy-2-nitrophenyl)pentofuranosylamine typically involves the reaction of 4-ethoxy-2-nitroaniline with a pentofuranosylamine derivative. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-ethoxy-2-nitrophenyl)pentofuranosylamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu)
Major Products Formed:
Reduction: 4-ethoxy-2-aminophenylpentofuranosylamine
Oxidation: 4-ethoxy-2-nitrosophenylpentofuranosylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-ethoxy-2-nitrophenyl)pentofuranosylamine is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of N-(4-ethoxy-2-nitrophenyl)pentofuranosylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
- N-(4-methyl-2-nitrophenyl)pentofuranosylamine
- N-(4-ethoxy-2-nitrophenyl)hexopyranosylamine
- N-(4-ethoxy-2-nitrophenyl)tetrahydrofuranosylamine
Uniqueness: N-(4-ethoxy-2-nitrophenyl)pentofuranosylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and nitro groups, along with the pentofuranosylamine moiety, allows for diverse chemical reactivity and potential biological activities not observed in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
2-(4-ethoxy-2-nitroanilino)-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O7/c1-2-21-7-3-4-8(9(5-7)15(19)20)14-13-12(18)11(17)10(6-16)22-13/h3-5,10-14,16-18H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDNUJOEJNZQAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC2C(C(C(O2)CO)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(1-benzothien-5-ylmethyl)acetamide](/img/structure/B4950450.png)
![1,1'-methylenebis{3-[3-(1H-benzimidazol-1-yl)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione}](/img/structure/B4950453.png)
![N-{2-(4-methylphenyl)-1-[(2-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4950456.png)

![(5Z)-5-[(2-bromophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4950473.png)
![(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydrofuran-2-one](/img/structure/B4950479.png)
![N-benzyl-N-(cyclobutylmethyl)-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4950487.png)


![2-(4-ethoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide](/img/structure/B4950511.png)
![1-[2-[(5-Pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)amino]ethyl]piperidin-2-one](/img/structure/B4950538.png)
![ethyl 4-[4-(3-bromo-4-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4950539.png)
![5-[3-nitro-4-(1-piperidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4950546.png)
![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B4950549.png)
